Irbesartan
CAS No.: 138402-11-6
VCID: VC0000333
Molecular Formula: C25H28N6O
Molecular Weight: 428.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | Irbesartan is a medication known as an angiotensin II receptor blocker (ARB) . It is primarily used to treat hypertension (high blood pressure) . By blocking angiotensin II, a substance that causes blood vessels to tighten, irbesartan allows blood to flow more smoothly and the heart to pump more efficiently . This action helps lower blood pressure and reduces the risk of heart attack, stroke, and kidney damage . Irbesartan is also prescribed to protect the kidneys in patients with type 2 diabetes and nephropathy . Furthermore, it can be used to treat heart failure . Irbesartan is available under the brand name Avapro, as well as in generic forms . It is also available in a fixed-dose combination with hydrochlorothiazide, a thiazide diuretic, to enhance its blood pressure-lowering effect . The medication is typically taken orally in tablet form . Common side effects are generally mild and temporary, including dizziness, muscle pain, diarrhea, heartburn, and fatigue . However, more serious side effects, such as kidney problems, low blood pressure, and angioedema, can occur . It is not recommended for use during pregnancy . Other similar ARB medications include losartan, valsartan, and olmesartan . Like irbesartan, these drugs work by blocking the action of angiotensin II, thereby relaxing blood vessels and lowering blood pressure . ARBs like irbesartan are often prescribed if a patient experiences a dry, irritating cough from ACE inhibitors, another class of blood pressure medication . Irbesartan was patented in 1990 and approved by the FDA in 1997 and is available as a generic medication . |
---|---|
CAS No. | 138402-11-6 |
Product Name | Irbesartan |
Molecular Formula | C25H28N6O |
Molecular Weight | 428.5 g/mol |
IUPAC Name | 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Standard InChI | InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30) |
Standard InChIKey | YOSHYTLCDANDAN-UHFFFAOYSA-N |
SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Appearance | Solid powder |
Purity | > 98% |
Synonyms | 2-n-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1,3-diazaspiro(4,4)non-1-en-4-one Aprovel Avapro BMS 186295 BMS-186295 irbesartan Karvea SR 47436 SR-47436 SR47436 |
Reference | 1: Suryadevara V, Lankapalli SR, Danda LH, Pendyala V, Katta V. Studies on jackfruit seed starch as a novel natural superdisintegrant for the design and evaluation of irbesartan fast dissolving tablets. Integr Med Res. 2017 Sep;6(3):280-291. doi: 10.1016/j.imr.2017.04.001. Epub 2017 May 26. PubMed PMID: 28951842; PubMed Central PMCID: PMC5605381. 2: Yamabe H, Kaikita K, Matsumura T, Iwasa A, Koyama J, Uemura T, Morikami Y, Tsunoda R, Morihisa K, Fujimoto K, Kajiwara I, Matsui K, Tsujita K, Ogawa H. Study on the Effect of Irbesartan on Atrial Fibrillation Recurrence in Kumamoto: Atrial Fibrillation Suppression Trial (SILK study). J Cardiol. 2017 Sep 5. pii: S0914-5087(17)30210-1. doi: 10.1016/j.jjcc.2017.07.010. [Epub ahead of print] PubMed PMID: 28886992. 3: Zhou T, Huang X, Cai X, Xie L. Combined treatment of irbesartan and diltiazem ameliorates endothelium dependent vasodilatation in hypertensives. Clin Exp Hypertens. 2017;39(7):612-618. doi: 10.1080/10641963.2017.1306537. Epub 2017 Jun 14. PubMed PMID: 28613098. 4: Omboni S, Malacco E, Napoli C, Modesti PA, Manolis A, Parati G, Agabiti-Rosei E, Borghi C. Erratum to: Efficacy of Zofenopril vs. Irbesartan in Combination with a Thiazide Diuretic in Hypertensive Patients with Multiple Risk Factors not Controlled by a Previous Monotherapy: A Review of the Double-Blind, Randomized /Z/ Studies. Adv Ther. 2017 Jun;34(6):1498-1499. doi: 10.1007/s12325-017-0537-4. PubMed PMID: 28452039; PubMed Central PMCID: PMC5487858. 5: Ye XL, Huang WC, Zheng YT, Liang Y, Gong WQ, Yang CM, Liu B. [Irbesartan ameliorates cardiac inflammation in type 2 diabetic db/db mice]. Nan Fang Yi Ke Da Xue Xue Bao. 2016 Apr 20;37(4):505-511. Chinese. PubMed PMID: 28446404. 6: Anusha A, Narendar D, Krishna Murthy B, Goverdhan P. Influence of Single and Multi Dose Treatment of Glipizide on Pharmacokinetics and Pharmacodynamics of Irbesartan in Normal and Hypertensive Rats. High Blood Press Cardiovasc Prev. 2017 Jun;24(2):179-185. doi: 10.1007/s40292-017-0195-2. Epub 2017 Apr 6. PubMed PMID: 28386752. 7: Li S, Wang K, Xu G, Ji J, Qin C. The intervention effect of zinc supplementation on irbesartan treatment for atherosclerosis of ApoE-/- mice. Pak J Pharm Sci. 2016 Nov;29(6):1907-1912. PubMed PMID: 28375105. 8: Liossi ΑS, Ntountaniotis D, Kellici TF, Chatziathanasiadou MV, Megariotis G, Mania M, Becker-Baldus J, Kriechbaum M, Krajnc A, Christodoulou E, Glaubitz C, Rappolt M, Amenitsch H, Mali G, Theodorou DN, Valsami G, Pitsikalis M, Iatrou H, Tzakos AG, Mavromoustakos T. Exploring the interactions of irbesartan and irbesartan-2-hydroxypropyl-β-cyclodextrin complex with model membranes. Biochim Biophys Acta. 2017 Jun;1859(6):1089-1098. doi: 10.1016/j.bbamem.2017.03.003. Epub 2017 Mar 6. PubMed PMID: 28274845. 9: Omboni S, Malacco E, Napoli C, Modesti PA, Manolis A, Parati G, Agabiti-Rosei E, Borghi C. Efficacy of Zofenopril vs. Irbesartan in Combination with a Thiazide Diuretic in Hypertensive Patients with Multiple Risk Factors not Controlled by a Previous Monotherapy: A Review of the Double-Blind, Randomized /Z/ Studies. Adv Ther. 2017 Apr;34(4):784-798. doi: 10.1007/s12325-017-0497-8. Epub 2017 Mar 4. Review. Erratum in: Adv Ther. 2017 Apr 27;:. Adv Ther. 2017 Jun;34(6):1498-1499. PubMed PMID: 28260186; PubMed Central PMCID: PMC5406448. 10: Yousif NG, Hadi NR, Al-Amran F, Zigam QA. Cardioprotective effects of irbesartan in polymicrobial sepsis : The role of the p38MAPK/NF-κB signaling pathway. Herz. 2017 Jan 31. doi: 10.1007/s00059-017-4537-6. [Epub ahead of print] PubMed PMID: 28144715. |
PubChem Compound | 3749 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume